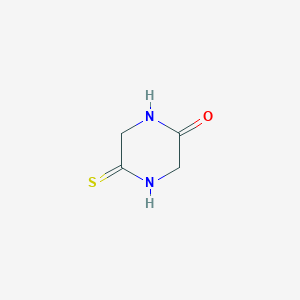

5-Thioxopiperazin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H6N2OS |

|---|---|

Molecular Weight |

130.17 g/mol |

IUPAC Name |

5-sulfanylidenepiperazin-2-one |

InChI |

InChI=1S/C4H6N2OS/c7-3-1-6-4(8)2-5-3/h1-2H2,(H,5,7)(H,6,8) |

InChI Key |

IQRMGOMZGHIOIW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NCC(=S)N1 |

Origin of Product |

United States |

Foundational & Exploratory

5-Thioxopiperazin-2-one basic properties

Technical Monograph: 5-Thioxopiperazin-2-one

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers.

Executive Summary

5-Thioxopiperazin-2-one (also known as monothio-2,5-diketopiperazine) represents a critical scaffold in the development of peptidomimetics and sulfur-containing heterocycles.[1] As a bioisostere of the ubiquitous 2,5-diketopiperazine (DKP) core, the introduction of a single thione (C=S) group significantly alters the physicochemical landscape of the molecule—enhancing lipophilicity, modifying hydrogen bond donor/acceptor profiles, and introducing unique reactivity vectors (specifically S-alkylation and coordination chemistry). This guide provides a rigorous examination of its synthesis, properties, and reactivity, serving as a foundational reference for its application in drug design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Description |

| IUPAC Name | 5-Thioxopiperazin-2-one |

| Common Names | Monothio-2,5-diketopiperazine; 5-thioxo-2-piperazinone |

| Molecular Formula | C₄H₆N₂OS |

| Molecular Weight | 130.17 g/mol |

| Core Scaffold | Piperazine-2,5-dione (DKP) |

| Key Functional Groups | Secondary Amide (Lactam), Thioamide (Thiolactam) |

| Solubility Profile | Soluble in DMSO, DMF, MeOH; sparingly soluble in water (unlike its dioxo parent).[1] |

| pKa (Estimated) | ~11–12 (Thioamide NH), ~13–14 (Amide NH) |

Tautomeric Equilibrium

Unlike the rigid dioxo-DKP, the 5-thioxo variant exhibits a complex tautomeric equilibrium.[1] While the thione-lactam form is dominant in the solid state and neutral solution, the thiol-lactim form becomes accessible under basic conditions, driving S-selective reactivity.[1]

Figure 1: Tautomeric equilibrium between the stable thione form and the reactive thiol form.[2]

Synthesis Protocols

The synthesis of 5-thioxopiperazin-2-one requires precise control to prevent the formation of the dithio-derivative (piperazine-2,5-dithione).[1] The most robust method involves the controlled thionation of 2,5-diketopiperazine using Lawesson’s Reagent.

Protocol: Controlled Mono-Thionation

Reagents:

-

Glycine anhydride (2,5-Diketopiperazine) [Starting Material][1]

-

Lawesson’s Reagent (LR) [Thionating Agent][1]

-

1,2-Dimethoxyethane (DME) or Toluene [Solvent][1]

Step-by-Step Methodology:

-

Stoichiometry Control: Dissolve 2,5-diketopiperazine (10 mmol) in anhydrous DME (50 mL). It is critical to use 0.5 to 0.6 equivalents of Lawesson’s Reagent (5-6 mmol) to favor mono-thionation.[1] Using excess LR (>1.0 eq) will invariably yield the dithio-DKP.[1]

-

Reaction: Heat the suspension to reflux (80–85 °C) under an inert atmosphere (N₂ or Ar). The reaction mixture will gradually become homogeneous as the thionation proceeds.

-

Monitoring: Monitor via TLC (SiO₂, 10% MeOH in DCM). The monothio product typically runs with a higher R_f than the starting material but lower than the dithio-product.

-

Workup: Once the starting material is consumed (approx. 2–4 hours), cool the mixture to room temperature.

-

Purification: Concentrate the solvent in vacuo. The residue is often a mixture of mono- and dithio-products.[1] Purify via flash column chromatography (Gradient: DCM → 5% MeOH/DCM).

-

Note: The monothio compound is often light yellow, while the dithio is a deeper orange/red.

-

Figure 2: Synthetic pathway illustrating the stoichiometry-dependent selectivity.

Spectroscopic Characterization

Reliable identification relies on distinguishing the C=S moiety from the C=O group.

| Technique | Characteristic Signal | Interpretation |

| ¹³C NMR | δ 190–205 ppm | Diagnostic C=S carbon signal (significantly downfield of C=O).[1] |

| δ 160–170 ppm | Remaining Amide C=O signal. | |

| ¹H NMR | δ 9.0–10.0 ppm | Thioamide NH (Broad singlet, typically further downfield than amide NH). |

| δ 8.0–8.5 ppm | Amide NH (Broad singlet). | |

| IR (ATR) | 1100–1200 cm⁻¹ | Strong C=S stretching vibration (Thioamide band). |

| 1650–1680 cm⁻¹ | Amide I band (C=O stretch). |

Reactivity & Applications

The 5-thioxo group acts as a "soft" nucleophile, distinct from the "hard" oxygen of the parent DKP.

5.1. Regioselective S-Alkylation (Schöllkopf-Type Chemistry)

Reaction with alkyl halides under mild basic conditions (e.g., K₂CO₃, MeI) results in exclusive S-alkylation to form thioimidates (lactim thioethers).[1] This is a crucial pathway for synthesizing 2,5-functionalized pyrazines or constrained peptidomimetics.[1]

-

Mechanism: Deprotonation of the thioamide NH → Resonance stabilization to Thiolate (S⁻) → Nucleophilic attack on Electrophile.

-

Utility: The resulting thioimidate is a potent electrophile, susceptible to displacement by amines or carbon nucleophiles.

5.2. Desulfurization

The sulfur atom can be removed using Raney Nickel or oxidative desulfurization protocols to yield reduced piperazine derivatives or to introduce new functionality via C-H bond formation at the C-5 position.

5.3. Metal Coordination

The N/S donor set makes 5-thioxopiperazin-2-one an effective bidentate ligand for soft metals (Cu(I), Zn(II), Pt(II)).[1] This property is explored in the design of metallo-drugs and radiopharmaceuticals.

Figure 3: Primary reactivity vectors for the monothio-DKP scaffold.

References

-

Synthesis of Thionated Diketopiperazines : Milne, P. J., & Kilian, G. (2010). The Properties, Formation, and Biological Activity of 2,5-Diketopiperazines. [1]

-

Lawesson's Reagent Chemistry : Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278. [1]

-

Thioamide Tautomerism : Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197–328. [1]

-

DKP Reactivity : Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3641–3716.[3] [1]

Sources

An In-depth Technical Guide to the Synthesis of 5-Thioxopiperazin-2-ones from Amino Acids

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-thioxopiperazin-2-ones, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The document details the strategic pathway from readily available amino acid precursors to the target thio-derivatives. Core emphasis is placed on the critical two-step process: the initial formation of the 2,5-diketopiperazine (DKP) scaffold followed by a regioselective thionation. This guide offers field-proven insights into experimental choices, self-validating protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility. It is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and in-depth understanding of this synthetic route.

Introduction: The Significance of 5-Thioxopiperazin-2-ones

Piperazine-2,5-diones, also known as 2,5-diketopiperazines (DKPs) or cyclodipeptides, are the smallest class of cyclic peptides and are abundant in nature.[1][2] These scaffolds are privileged structures in medicinal chemistry due to their conformational rigidity, metabolic stability, and ability to present side chains in well-defined spatial orientations.[1][3] The introduction of a sulfur atom to create a 5-thioxopiperazin-2-one imparts unique physicochemical properties, including altered hydrogen bonding capabilities, lipophilicity, and metabolic stability, which can be leveraged to modulate biological activity. These thio-analogs have garnered interest for their potential as antimicrobial, antitumoral, and antiviral agents.[1]

This guide focuses on a robust and widely applicable synthetic strategy commencing with amino acids, the fundamental building blocks of these structures. The synthesis logically divides into two primary stages:

-

Formation of the 2,5-Diketopiperazine (DKP) Core: The initial and crucial step involves the cyclization of amino acid derivatives to form the piperazine-2,5-dione ring.

-

Regioselective Thionation: The subsequent conversion of one of the two carbonyl groups to a thiocarbonyl using a specific thionating agent.

Understanding the nuances of each stage is paramount for achieving high yields and purity of the final 5-thioxopiperazin-2-one product.

Synthetic Strategy: A Two-Phase Approach

The synthesis of 5-thioxopiperazin-2-ones from amino acids is a well-established yet nuanced process. The overall strategy is designed for efficiency and modularity, allowing for the incorporation of diverse amino acid side chains.

Phase 1: Construction of the 2,5-Diketopiperazine (DKP) Scaffold

The formation of the DKP ring is the foundational step. Several methods exist for this cyclization, with the choice often depending on the specific amino acids and desired scale.[1][2][4] A common and effective approach involves the thermal condensation of amino acids.[2][5]

2.1.1. Mechanism of DKP Formation

The reaction proceeds through the self-condensation of two α-amino acids. Under thermal conditions, typically in a high-boiling solvent like ethylene glycol, the amino group of one amino acid molecule nucleophilically attacks the carboxylic acid of a second molecule, leading to the formation of a linear dipeptide intermediate. Subsequent intramolecular cyclization via aminolysis of the ester or acid functionality yields the stable six-membered DKP ring.[1][2][5]

2.1.2. Experimental Considerations for DKP Synthesis

-

Solvent Choice: High-boiling point solvents such as ethylene glycol are often employed to facilitate the high temperatures required for condensation.[5]

-

Temperature Control: Precise temperature control is critical. Temperatures are typically maintained between 170-190 °C to drive the reaction to completion while minimizing side product formation.[5]

-

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) is advisable to prevent oxidative degradation of the amino acids and intermediates.[5]

-

Purification: The resulting DKP often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

Phase 2: Regioselective Thionation of the DKP Core

With the DKP scaffold in hand, the next critical step is the selective conversion of one amide carbonyl group to a thioamide. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide] is the preeminent reagent for this transformation due to its mildness, efficiency, and predictability.[6][7][8]

2.2.1. The Role and Mechanism of Lawesson's Reagent

Lawesson's reagent is a versatile thionating agent that effectively converts a wide range of carbonyl compounds, including amides and ketones, into their corresponding thiocarbonyls.[6][7] The reaction mechanism involves a [2+2] cycloaddition of the carbonyl group to the P=S bond of the reactive dithiophosphine ylide, which is in equilibrium with Lawesson's reagent in solution.[8] This is followed by a cycloreversion that results in the formation of a stable P=O bond, driving the reaction forward and yielding the desired thiocarbonyl compound.[8]

2.2.2. Causality in Experimental Choices for Thionation

-

Stoichiometry of Lawesson's Reagent: For the regioselective thionation of a single carbonyl in the DKP, approximately 0.5 equivalents of Lawesson's reagent are typically used.[3] Using a full equivalent or more can lead to the formation of the dithionated product.

-

Solvent Selection: Anhydrous, non-protic solvents are essential to prevent the decomposition of Lawesson's reagent. Toluene and tetrahydrofuran (THF) are commonly used and often chosen for their ability to dissolve the DKP substrate and for their suitable boiling points for refluxing the reaction.[9]

-

Reaction Temperature: The thionation is typically carried out at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate.[9]

-

Monitoring Reaction Progress: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the consumption of the starting DKP and the formation of the 5-thioxopiperazin-2-one product.[9]

-

Work-up and Purification: The reaction mixture is typically quenched with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. The crude product is then purified using column chromatography to separate it from unreacted starting material, the dithionated product, and phosphorus-containing byproducts.

Experimental Protocols and Data

This section provides a detailed, step-by-step methodology for a representative synthesis of a 5-thioxopiperazin-2-one, starting from a generic amino acid.

Synthesis of a Representative 2,5-Diketopiperazine (DKP)

Materials:

-

Amino Acid (e.g., L-Alanine)

-

Ethylene Glycol

-

Nitrogen gas supply

-

Heating mantle with stirrer

-

Round bottom flask and condenser

Procedure:

-

To an oven-dried round bottom flask equipped with a magnetic stir bar and a condenser, add the amino acid (1.0 eq).

-

Suspend the amino acid in ethylene glycol (7.0 eq by weight).[5]

-

Flush the apparatus with nitrogen gas.

-

Heat the stirred suspension to 170-190 °C under a constant flow of nitrogen.[5]

-

Maintain this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting amino acid.

-

Allow the reaction mixture to cool to room temperature. The DKP product will often precipitate.

-

Collect the solid product by vacuum filtration and wash with a suitable solvent (e.g., diethyl ether) to remove residual ethylene glycol.

-

The crude product can be further purified by recrystallization.

Synthesis of a Representative 5-Thioxopiperazin-2-one

Materials:

-

2,5-Diketopiperazine (from step 3.1)

-

Lawesson's Reagent

-

Anhydrous Toluene or THF

-

Saturated aqueous Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

To a round bottom flask, add the DKP (1.0 eq) and anhydrous toluene (or THF).

-

Add Lawesson's reagent (0.5 eq) to the suspension.[3]

-

Reflux the reaction mixture under a nitrogen atmosphere. The reaction time can vary from 2 to 25 hours depending on the substrate.[6]

-

Monitor the progress of the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system.

Quantitative Data Summary

| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Typical Yield (%) |

| DKP Synthesis | Amino Acid | - | Ethylene Glycol | 170-190 | 60-85 |

| Thionation | DKP | Lawesson's Reagent (0.5 eq) | Toluene or THF | Reflux | 75-90 |

Table 1: Representative reaction conditions and yields for the synthesis of 5-thioxopiperazin-2-ones.

Visualization of the Synthetic Pathway

Overall Synthetic Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. baranlab.org [baranlab.org]

- 4. A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors: synthetic sequence and the structure of a representative product, (3RS)-4-(2-allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Synthetic Applications of Lawesson’s Reagent in Organic Synthesis | Encyclopedia MDPI [encyclopedia.pub]

- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lawesson's Reagent [organic-chemistry.org]

- 9. orientjchem.org [orientjchem.org]

Comprehensive Spectroscopic Profiling and Synthesis Guide for 5-Thioxopiperazin-2-one

Executive Summary

In medicinal chemistry, the 2,5-diketopiperazine (DKP) scaffold is a privileged structure found in numerous biologically active natural products and pharmaceuticals[1]. The regioselective monothionation of this core to yield 5-Thioxopiperazin-2-one (CAS: 20855-80-5) is a critical transformation. By converting one carbonyl (

This whitepaper provides an authoritative, self-validating guide to the synthesis, isolation, and rigorous spectroscopic characterization (NMR, IR, Mass Spectrometry) of 5-Thioxopiperazin-2-one.

Mechanistic Grounding & Synthetic Protocol

The synthesis of 5-Thioxopiperazin-2-one relies on the controlled application of [3] (LR).

Causality in Experimental Design

The transformation is driven by the dissociation of LR into a highly reactive dithiophosphine ylide. This ylide undergoes a

To prevent over-thionation (yielding piperazine-2,5-dithione), the stoichiometric ratio must be strictly controlled to slightly over 0.5 equivalents of LR per equivalent of DKP, exploiting the fact that one molecule of LR can theoretically thionate two carbonyl groups.

Step-by-Step Methodology: Monothionation Workflow

-

Preparation: Suspend Piperazine-2,5-dione (10.0 mmol, 1.14 g) in anhydrous toluene (50 mL) within a flame-dried round-bottom flask under an inert nitrogen atmosphere.

-

Reagent Addition: Add Lawesson's Reagent (5.5 mmol, 2.22 g) in a single portion. Causality: Using 0.55 equivalents ensures maximum conversion to the monothionated product while statistically starving the reaction to prevent dithione formation.

-

Reaction: Heat the heterogeneous mixture to reflux (110 °C) for 2–3 hours. The suspension will gradually clear as the thiaoxaphosphetane intermediate forms and resolves.

-

Monitoring: Track reaction progress via TLC (Dichloromethane:Methanol 9:1). Terminate heating when the starting material is optimally consumed.

-

Workup & Purification: Cool the mixture to room temperature and remove the solvent in vacuo. Purify the crude residue via flash column chromatography on silica gel (Gradient: 100% DCM to 5% MeOH in DCM).

-

Isolation: The monothionated product elutes after the less polar dithione byproduct but before the highly polar unreacted starting material. Isolate 5-Thioxopiperazin-2-one as a pale yellow solid.

Workflow for monothionation of piperazine-2,5-dione and analytical validation.

Spectroscopic Profiling & Data Presentation

The structural confirmation of 5-Thioxopiperazin-2-one relies on identifying the desymmetrization of the DKP ring. The following expected spectroscopic data tables provide the causal explanations behind the observed chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of the

Table 1:

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Causality |

| N4-H | 10.45 | br s | 1H | Thioamide NH: Highly deshielded. The lower electronegativity of sulfur allows stronger resonance delocalization of the nitrogen lone pair, increasing positive character on the nitrogen. |

| N1-H | 8.30 | br s | 1H | Amide NH: Standard peptide-like chemical shift. |

| C6-H | 4.35 | s | 2H | Methylene adjacent to C=S: Deshielded relative to C3 due to the strong diamagnetic anisotropy of the thiocarbonyl group. |

| C3-H | 3.95 | s | 2H | Methylene adjacent to C=O: Standard DKP methylene shift. |

Table 2:

| Position | Chemical Shift (δ, ppm) | Assignment & Causality |

| C5 | 201.5 | Thiocarbonyl (C=S): Highly deshielded due to a weaker |

| C2 | 167.2 | Carbonyl (C=O): Typical amide resonance. |

| C6 | 54.1 | Methylene carbon: Shifted downfield by the adjacent |

| C3 | 48.3 | Methylene carbon: Adjacent to |

Infrared (IR) Spectroscopy

IR spectroscopy serves as a rapid orthogonal validation tool to confirm the presence of both oxygen and sulfur functional groups.

Table 3: IR Vibrational Modes (ATR-FTIR)

| Wavenumber (cm⁻¹) | Mode | Assignment |

| 3250, 3180 | N-H stretch | Broad bands corresponding to hydrogen-bonded amide and thioamide N-H stretching. |

| 1685 | C=O stretch | Amide I band: Confirms the retention of one unreacted carbonyl group. |

| 1540 | N-H bend | Amide II band: Typical secondary amide bending. |

| 1120 | C=S stretch | Thioamide stretch: Diagnostic band confirming successful thionation. |

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides absolute proof of elemental composition. The isotopic signature of sulfur is a built-in diagnostic tool.

Table 4: HRMS Data (ESI+, Time-of-Flight)

| Ion | m/z (Found) | m/z (Calculated) | Relative Abundance | Diagnostic Value |

| [M+H]⁺ | 131.0271 | 131.0274 | 100% | Base peak; confirms the exact mass of the monothionated product ( |

| [M+H+2]⁺ | 133.0229 | 133.0232 | ~4.5% | The |

| [M+H-H | 97.0395 | 97.0397 | Variable | Characteristic fragmentation pathway (loss of hydrogen sulfide). |

Self-Validating Systems in Protocol Design

A robust analytical protocol must be self-validating. When synthesizing 5-Thioxopiperazin-2-one, the primary risk is misidentifying the symmetric starting material (piperazine-2,5-dione) or the over-reacted symmetric byproduct (piperazine-2,5-dithione) as the desired product.

The

13C NMR logic tree for differentiating monothionated DKPs from symmetric analogs.

By combining the stoichiometric control of Lawesson's Reagent, the desymmetrization logic of

References

-

Wikipedia - 2,5-Diketopiperazine. Available at:[Link]

-

PubChem - 2,5-Piperazinedione | C4H6N2O2 | CID 7817. Available at:[Link]

-

Organic Chemistry Portal - Lawesson's Reagent. Available at: [Link]

-

Encyclopedia MDPI - Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available at:[Link]

Sources

Discovery and natural occurrence of thioxo-diketopiperazines

An In-Depth Technical Guide on the Discovery, Biosynthesis, and Pharmaceutical Potential of Sulfur-Containing Diketopiperazines

Executive Summary

The 2,5-diketopiperazine (DKP) scaffold is a privileged pharmacophore in natural product chemistry, offering a rigid, stereochemically complex backbone capable of interacting with diverse biological targets. While the prefix thioxo- strictly denotes a thioamide (

Structural Taxonomy and Chemical Architecture

The structural diversity of TDKPs stems from the varying degrees of oxidation and sulfuration of the core cyclic dipeptide. The defining feature of ETPs is the internal epipolysulfide bridge (most commonly a disulfide, though tri- and tetrasulfides exist), which forces the DKP ring into a constrained, rigid conformation 1.

Structure-Activity Relationship (SAR) studies have definitively shown that this transannular sulfur bridge is not merely structural; it is the primary pharmacophore. The bridge mediates bioactivity either by undergoing redox cycling to generate reactive oxygen species (ROS) or by forming mixed disulfides with critical cysteine residues on target proteins. Synthetic analogues lacking these sulfur atoms, or those where the

Biosynthetic Logic: From Amino Acids to Polysulfides

The biosynthesis of TDKPs is a highly orchestrated process encoded by specific biosynthetic gene clusters (BGCs). Understanding this pathway is critical for researchers attempting to scale up production or engineer novel derivatives via synthetic biology.

-

Core Assembly : The pathway initiates with the condensation of two amino acids (e.g., L-phenylalanine and L-serine) catalyzed by a nonribosomal peptide synthetase (NRPS), forming the unelaborated DKP core 1.

-

Activation : Cytochrome P450 monooxygenases (e.g., GliC) catalyze the

-dihydroxylation of the DKP scaffold. This generates reactive electrophilic sites essential for downstream functionalization 3. -

Sulfuration : A glutathione-S-transferase (e.g., GliG) facilitates the nucleophilic attack of glutathione onto the activated core, introducing the requisite sulfur atoms 1.

-

Maturation : C-S lyases and oxidoreductases cleave the bulky glutathione moieties and oxidize the remaining thiols to form the final transannular disulfide bridge.

Fig 1. Biosynthetic logic of TDKPs via NRPS and P450/GST-mediated sulfuration.

Advanced Discovery Workflows: The OSMAC Strategy

A primary bottleneck in TDKP discovery is their low natural abundance; the BGCs encoding these molecules are frequently transcriptionally silent under standard in vitro conditions. To overcome this, researchers deploy the OSMAC (One Strain Many Compounds) strategy, utilizing environmental stressors (e.g., metal ions, altered salinity, or co-culture) to mimic ecological competition and induce secondary metabolism 4.

Self-Validating Protocol: OSMAC-Driven Discovery and LC-MS/MS Dereplication

This protocol integrates cultivation, extraction, and bioinformatic dereplication into a closed-loop, self-validating system to ensure high-fidelity discovery of novel TDKPs.

Phase 1: Transcriptional Activation via OSMAC

-

Step : Inoculate the target fungal strain (e.g., Epicoccum nigrum or Penicillium sp.) into diverse media matrices, including standard Potato Dextrose Broth (PDB) and stressed variants (e.g., supplemented with 2 mM

or 3% artificial sea salt). Cultivate statically for 21 days. -

Causality : Heavy metal stress and high salinity disrupt cellular homeostasis, forcing the activation of cryptic BGCs as a defensive survival mechanism 4.

-

Validation Checkpoint : Simultaneously incubate uninoculated media blanks under identical conditions. These are strictly required to subtract matrix noise and media-derived artifacts during downstream MS analysis.

Phase 2: Extraction and Partitioning

-

Step : Homogenize the culture and extract with ethyl acetate (EtOAc) in a 1:1 ratio (v/v) three times. Dry the organic layer over anhydrous

and concentrate under reduced pressure. -

Causality : EtOAc provides the optimal dielectric constant to selectively partition moderately polar TDKP alkaloids while leaving highly polar primary metabolites (sugars, free amino acids) in the aqueous phase.

Phase 3: LC-HRMS/MS Acquisition

-

Step : Reconstitute the extract to 1 mg/mL in MeOH. Inject 2 µL into a UPLC-Q-TOF system equipped with a C18 column. Run a gradient of

/MeCN (both containing 0.1% formic acid) from 10% to 100% MeCN over 20 minutes. Acquire data in data-dependent acquisition (DDA) mode. -

Validation Checkpoint : Perform a System Suitability Test (SST) by injecting a standard mix (e.g., reserpine, sulfamethazine) before and after the batch. Mass accuracy must remain <5 ppm, and retention time drift must be <0.1 min to validate the run.

Phase 4: GNPS Molecular Networking & Isotopic Validation

-

Step : Export the raw MS/MS data to .mzXML format and process via the Global Natural Product Social Molecular Networking (GNPS) platform.

-

Causality : GNPS clusters molecules based on MS/MS fragmentation similarity. TDKPs exhibit highly diagnostic neutral losses (e.g., loss of

[-34 Da] or -

Validation Checkpoint : Before scaling up for isolation, algorithmically verify the isotopic pattern of the target node. Sulfur possesses a distinct

isotope (

Natural Occurrence and Pharmaceutical Potential

Marine-derived and deep-sea sediment fungi have proven to be exceptionally prolific producers of novel TDKPs, likely due to the extreme evolutionary pressures of their ecological niches 5. These compounds exhibit a vast array of biological activities, making them highly attractive leads for drug development.

Table 1: Quantitative Bioactivity Profiles of Selected Natural TDKPs

| Compound | Fungal Source | Primary Target / Mechanism | Quantitative Bioactivity | Ref |

| 6-acetylmonodethiogliotoxin | Dichotomomyces cejpii (Marine) | Down-regulates TNF | IC50 = 38.5 µM | 6 |

| Graphiumin I | Graphium sp. OPMF00224 | Inhibits MRSA staphyloxanthin (virulence factor) | IC50 = 63.5 µg/mL | 7 |

| Lecanicillium E | Lecanicillium kalimantanense | Cytotoxicity against human lung adenocarcinoma (H1975) | IC50 = 7.2–16.9 µM | 8 |

| Emestrin L | Aspergillus terreus | Hypoglycemic via PTP1B inhibition | IC50 = 12.25 µM | |

| Peniciadametizine A | Penicillium adametzioides | Antifungal against Alternaria brassicae | Selective Inhibition | 9 |

| Eutypellazine J | Eutypella sp. MCCC 3A00281 | Latent HIV-1 reactivation | Reactivating Agent |

Conclusion

The discovery of sulfur-containing diketopiperazines represents a critical frontier in microbial natural product chemistry. By leveraging advanced cultivation techniques like OSMAC alongside high-resolution mass spectrometry and molecular networking, researchers can bypass the limitations of silent gene clusters to uncover novel TDKP architectures. As our understanding of their complex SAR and biosynthetic pathways deepens, these molecules hold immense promise for the development of next-generation antivirals, targeted cytotoxins, and antibiotic resistance breakers.

References

-

"Epipolythiodioxopiperazines: From Chemical Architectures to Biological Activities and Ecological Significance—A Comprehensive Review", MDPI, 1

-

"Graphiumins I and J, New Thiodiketopiperazines from the Marine-derived Fungus Graphium sp. OPMF00224", SciSpace, 7

-

"Biogenetically-Inspired Total Synthesis of Epidithiodiketopiperazines and Related Alkaloids", NIH, 3

-

"New Antibacterial Thiodiketopiperazines from the Deep Sea Sediment‐Derived Fungus Epicoccum nigrum SD‐388", DOI, 5

-

"New Thiodiketopiperazine and 3,4-Dihydroisocoumarin Derivatives from the Marine-Derived Fungus Aspergillus terreus", NIH, 10

-

"Epipolythiodiketopiperazines from the Marine Derived Fungus Dichotomomyces cejpii with NF-κB Inhibitory Potential", MDPI, 6

-

"Synthesis and Anticancer Activity of Epipolythiodiketopiperazine Alkaloids", NIH, 2

-

"Peniciadametizine A, a Dithiodiketopiperazine with a Unique Spiro[furan-2,7'-pyrazino[1,2-b][1,2]oxazine] Skeleton...", MDPI, 9

-

"Eutypellazines A–M, thiodiketopiperazine-type alkaloids from deep sea derived fungus Eutypella sp. MCCC 3A00281", RSC,

-

"Lecanicilliums A–F, Thiodiketopiperazine-Class Alkaloids from a Mangrove Sediment-Derived Fungus Lecanicillium kalimantanense", MDPI, 8

-

"New piperazine derivatives helvamides B–C from the marine-derived fungus Penicillium velutinum ZK-14 uncovered by OSMAC...", NIH, 4

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Anticancer Activity of Epipolythiodiketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biogenetically-Inspired Total Synthesis of Epidithiodiketopiperazines and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New piperazine derivatives helvamides B–C from the marine-derived fungus Penicillium velutinum ZK-14 uncovered by OSMAC (One Strain Many Compounds) strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 6. Epipolythiodiketopiperazines from the Marine Derived Fungus Dichotomomyces cejpii with NF-κB Inhibitory Potential [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. Peniciadametizine A, a Dithiodiketopiperazine with a Unique Spiro[furan-2,7'-pyrazino[1,2-b][1,2]oxazine] Skeleton, and a Related Analogue, Peniciadametizine B, from the Marine Sponge-Derived Fungus Penicillium adametzioides [mdpi.com]

- 10. New Thiodiketopiperazine and 3,4-Dihydroisocoumarin Derivatives from the Marine-Derived Fungus Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]

The Thioxopiperazinone Scaffold in Modern Drug Discovery: Synthesis, Target Engagement, and Preclinical Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Introduction: The Rationale for Thioxopiperazinones

In the pursuit of novel chemical entities (NCEs), the piperazine ring has long been established as a privileged scaffold due to its favorable physicochemical properties, including high polarity, water solubility, and metabolic stability[1]. However, the strategic isosteric replacement of the carbonyl oxygen in piperazin-2-ones with a thiocarbonyl group yields thioxopiperazinones (also known as piperazine-2-thiones). This subtle atomic shift profoundly alters the molecule's pharmacological profile.

The rationale for this transformation is rooted in target engagement. The thiocarbonyl moiety is a softer, more polarizable hydrogen-bond acceptor compared to its oxygen counterpart, allowing for distinct interactions within hydrophobic enzyme pockets and ion channel allosteric sites[2]. Furthermore, the cyclic constraint of the thioamide/thiourea system enhances binding affinity by reducing the entropic cost of target engagement, making thioxopiperazinones highly valuable in the development of kinase inhibitors, receptor antagonists, and enzyme modulators[3].

Synthetic Methodologies: Overcoming Chemoselectivity Challenges

The synthesis and functionalization of thioxopiperazinones present unique chemoselectivity challenges, particularly in differentiating the nucleophilicity of the nitrogen versus the sulfur atom. As a Senior Application Scientist, I have structured the following self-validating protocols to ensure high yield, reproducibility, and rigorous analytical confirmation.

Protocol A: Thionation via Lawesson’s Reagent

Causality & Rationale:

Converting a piperazin-2-one to a piperazine-2-thione is optimally achieved using Lawesson’s reagent rather than Phosphorus pentasulfide (

Step-by-Step Methodology:

-

Preparation: Suspend 1.0 equivalent of the protected precursor (e.g., (S)-tert-butyl 2-methyl-5-oxopiperazine-1-carboxylate) in anhydrous n-butanol or THF (approx. 0.5 M concentration) under an inert nitrogen atmosphere[4].

-

Reagent Addition: Add 0.55 equivalents of Lawesson’s reagent. Note: Each molecule of Lawesson's reagent transfers two sulfur atoms, hence slightly more than 0.5 eq is used to drive the reaction to completion.

-

Thermal Activation: Heat the reaction mixture to 80 °C (if using THF) or up to 120 °C (if using n-butanol for subsequent cyclization steps) with vigorous stirring for 2 to 12 hours[4].

-

In-Process Validation: Monitor the reaction via LC-MS. The system is self-validating: successful thionation is confirmed by the disappearance of the starting material and the emergence of a discrete +16 Da mass shift (

) corresponding to the O -

Workup & Purification: Cool the mixture to room temperature, concentrate onto silica gel under reduced pressure, and purify via flash column chromatography (using a gradient of 0-20% MeOH in DCM or similar polar systems) to isolate the thioxopiperazinone core[4].

Protocol B: Copper-Catalyzed N-Arylation (Ullmann Condensation)

Causality & Rationale: A critical step in lead optimization is the arylation of the thioxopiperazinone core. The primary challenge is the competition between S-arylation and N-arylation. By employing a Copper(I)-catalyzed Ullmann condensation with a bidentate ligand (L-proline), the softer sulfur atom is bypassed. L-proline stabilizes the active Cu(I) species, preventing its disproportionation and directing the oxidative addition/reductive elimination cycle strictly toward C-N bond formation[5].

Step-by-Step Methodology:

-

System Assembly: To a sealed reaction vessel, add piperazine-2-thione (1.0 eq), the desired aryl halide (1.2 eq), CuI (10 mol%), L-proline (20 mol%), and

(2.0 eq)[1]. -

Solvation: Suspend the reagents in anhydrous Dimethyl sulfoxide (DMSO). DMSO acts as an excellent solvent for stabilizing the transition state of the copper-ligand complex[1].

-

Reaction: Seal the vessel and heat to 120–140 °C with vigorous stirring for 12-18 hours[1].

-

In-Process Validation: Monitor via TLC. The basic conditions and copper coordination specifically drive N-arylation; the absence of lower-polarity S-arylated byproducts on the TLC plate validates the chemoselectivity of the ligand choice.

-

Workup: Cool to room temperature, dilute with deionized water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMSO, dry over anhydrous

, and concentrate for column chromatography[1].

Caption: Synthetic workflow from piperazin-2-one to thioxopiperazinone lead compounds.

Pharmacological Applications & Target Engagement

The thioxopiperazinone scaffold has demonstrated remarkable versatility across multiple therapeutic areas, acting as a core pharmacophore for various enzyme inhibitors and receptor modulators.

P2X7 Receptor Antagonism (Neuroinflammation & Depression)

Thioxopiperazinone derivatives, particularly those cyclized into

Caption: Mechanism of P2X7 receptor activation and blockade by thioxopiperazinone antagonists.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition (Immuno-Oncology)

In the tumor microenvironment, IDO catalyzes the degradation of tryptophan into kynurenine, suppressing T-cell activation and allowing tumors to evade immune detection[7]. Thioxopiperazine-2,5-dione derivatives have been identified as potent IDO inhibitors. The thiocarbonyl group is hypothesized to interact directly with the heme iron in the IDO active site, reversing tumor-specific immunosuppression and enhancing the efficacy of concurrent anti-cancer therapies[7].

BACE Inhibition (Alzheimer's Disease)

Aminopiperazinone and thioxopiperazinone scaffolds have been rationally designed as inhibitors of

Quantitative Data Summary

The following table synthesizes the in vitro biological activity of various thioxopiperazinone and related piperazine-thione derivatives across distinct therapeutic targets.

| Compound Scaffold / Derivative | Biological Target | Primary Indication | Activity ( | Reference |

| Triazolo-pyrazine (Thioxopiperazinone-derived) | P2X7 Receptor | Depression, Epilepsy, Pain | [6] | |

| Aminopiperazinone Derivatives | BACE | Alzheimer's Disease | [8] | |

| Piperazine-2-thione (PZT-AChE-2) | Acetylcholinesterase (AChE) | Neurodegenerative Disorders | [2] | |

| Piperazine-2-thione (PZT-BChE-1) | Butyrylcholinesterase (BChE) | Neurodegenerative Disorders | [2] | |

| Thioxopiperazine-2,5-dione | IDO Enzyme | Immuno-Oncology / HIV | Low nM range | [7] |

Conclusion

The transition from piperazine to thioxopiperazinone represents a masterclass in rational drug design. By leveraging the unique electronic and steric properties of the thiocarbonyl group, medicinal chemists can achieve highly specific target engagement across diverse pathologies—from neuroinflammation via P2X7 antagonism to immuno-oncology via IDO inhibition. The synthetic protocols provided herein, particularly the controlled thionation and regioselective N-arylation, serve as robust, scalable foundations for the continued exploration of this privileged scaffold in preclinical development.

References

- Google Patents. "CA2932121A1 - Ido inhibitors.

-

Molaid. "Aminopiperazinone inhibitors of BACE." Molaid. [Link]

- Google Patents. "US9040534B2 -[1,2,4]triazolo[4,3-a]pyrazines as P2X7 modulators.

-

Molaid. "Novel methyl substituted 1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanones are P2X7 antagonists." Molaid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US9040534B2 - [1,2,4]triazolo[4,3-a]pyrazines as P2X7 modulators - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (S)-tert-butyl 2-methyl-5-oxopiperazine-1-carboxylate - CAS号 1627749-02-3 - 摩熵化学 [molaid.com]

- 7. CA2932121A1 - Ido inhibitors - Google Patents [patents.google.com]

- 8. rac-5-chloropyridine-2-carboxylic acid [3-(6-amino-2,4-dimethyl-3-oxo-2,3,4,5-tetrahydropyrazin-2-yl)phenyl]amide - CAS号 1350523-59-9 - 摩熵化学 [molaid.com]

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Thionation of Piperazine-2,5-diones for Drug Discovery and Development

Introduction: The Strategic Value of Thionation in Piperazine-2,5-dione Chemistry

The piperazine-2,5-dione, also known as a diketopiperazine (DKP), represents a unique and valuable scaffold in medicinal chemistry. Recognized as a "privileged structure," this moiety is found in numerous natural products and serves as a versatile framework for the development of novel therapeutics.[1][2] The rigid, peptide-like backbone of the DKP core allows for precise spatial orientation of substituents, making it an ideal platform for mimicking peptide turns and interacting with biological targets.

A key strategy in modern drug design is the principle of isosteric replacement, where an atom or group of atoms is substituted with another that possesses similar physical or chemical properties. The conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S)—a process known as thionation—is a classic yet powerful isosteric modification.[3] In the context of piperazine-2,5-diones, transforming one or both of the endocyclic amide carbonyls into thioamides can profoundly alter the molecule's properties. This modification can increase metabolic stability against hydrolysis, enhance hydrogen bond donating capacity, and modulate lipophilicity, which in turn can significantly impact the compound's pharmacokinetic profile and biological activity.[3]

This guide provides a detailed examination of the thionation of piperazine-2,5-diones, focusing on the mechanism, experimental protocols, and critical safety considerations. It is designed for researchers, scientists, and drug development professionals seeking to leverage this transformation to create novel and potent chemical entities.

Overview of Key Thionating Reagents

While several reagents can effect the conversion of a carbonyl to a thiocarbonyl, two are predominantly used for amide and lactam substrates like piperazine-2,5-diones. The choice of reagent is critical and depends on substrate reactivity, desired selectivity, and reaction scale.

-

Lawesson's Reagent (LR): 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide is by far the most widely used thionating agent for these applications. It is prized for its mild reaction conditions, high yields, and broad functional group tolerance compared to other reagents.[3][4][5] Its primary drawback lies in the formation of a phosphorus-containing byproduct that can complicate purification.[6][7]

-

Phosphorus Pentasulfide (P₄S₁₀): This is a more traditional and highly reactive thionating agent. Reactions with P₄S₁₀ often require higher temperatures and can be less selective, making it less suitable for complex or sensitive substrates.[4][8]

-

P₄S₁₀ and Hexamethyldisiloxane (HMDO): This combination, sometimes referred to as Curphey's reagent, offers an effective alternative to Lawesson's Reagent. It often provides comparable or superior yields and has the significant advantage of generating byproducts that can be removed through a simple hydrolytic workup, circumventing the need for chromatography.[9][10][11][12]

This protocol will focus on the use of Lawesson's Reagent due to its widespread use and the availability of robust, optimized workup procedures.

The Reaction Mechanism: From Carbonyl to Thiocarbonyl

Understanding the mechanism of thionation with Lawesson's Reagent is fundamental to troubleshooting and optimizing the reaction. The process is analogous to the well-known Wittig reaction and proceeds through a defined set of intermediates.[3][5]

-

Monomer Formation: In solution, the dimeric Lawesson's Reagent (which is a 1,3,2,4-dithiadiphosphetane) exists in equilibrium with a highly reactive monomeric dithiophosphine ylide.[4][5] This monomer is the active thionating species.

-

[2+2] Cycloaddition: The electron-rich carbonyl oxygen of the piperazine-2,5-dione attacks the electrophilic phosphorus atom of the ylide monomer. This initiates a [2+2] cycloaddition to form a transient, four-membered thiaoxaphosphetane intermediate.[3][5]

-

Cycloreversion: This intermediate is unstable and rapidly undergoes a retro-[2+2] cycloaddition. The driving force for this step is the formation of a very stable and high-energy phosphorus-oxygen double bond in the byproduct, which leads to the desired thiocarbonyl on the piperazine-2,5-dione core.[4][5]

Caption: Mechanism of amide thionation using Lawesson's reagent.

Detailed Experimental Protocol

This protocol provides a general method for the dithionation of a generic N,N'-disubstituted piperazine-2,5-dione. Reaction times and temperatures may require optimization for specific substrates.

Materials and Stoichiometry

| Reagent/Material | Purpose | Molar Eq. (per DKP) | Notes |

| Piperazine-2,5-dione | Substrate | 1.0 | Must be dry. |

| Lawesson's Reagent (LR) | Thionating Agent | 1.1 - 1.2 | Use slightly more than 1 eq. for dithionation to drive the reaction to completion. |

| Anhydrous Toluene | Solvent | - | ~0.1 - 0.2 M concentration. Xylene can also be used for higher temperatures. |

| Ethylene Glycol | Workup Reagent | Excess | For byproduct decomposition in chromatography-free workup.[13] |

| Deionized Water | Workup Catalyst | Catalytic | A small amount is added with ethylene glycol.[13] |

| Nitrogen or Argon | Inert Gas | - | Essential to prevent reaction with atmospheric moisture. |

Step-by-Step Procedure

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Lawesson's Reagent [organic-chemistry.org]

- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. scispace.com [scispace.com]

- 9. audreyli.com [audreyli.com]

- 10. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

HPLC method for the purification of 5-Thioxopiperazin-2-one

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 5-Thioxopiperazin-2-one

Executive Summary

The synthesis of thioamide-containing peptidomimetics and heterocycles often relies on the regioselective thionation of 2,5-piperazinediones (diketopiperazines)[1]. However, thionation using Lawesson’s reagent or phosphorus pentasulfide (P4S10) inherently produces a complex crude mixture containing unreacted starting material, the desired monothionated product (5-thioxopiperazin-2-one), and an over-reacted dithionated byproduct (piperazine-2,5-dithione)[2]. This application note details a robust, self-validating Reversed-Phase HPLC (RP-HPLC) methodology designed to isolate 5-thioxopiperazin-2-one with high purity, leveraging the distinct physicochemical and spectral properties of the thioamide bond.

Scientific Rationale & Causality (Method Development)

As a Senior Application Scientist, developing a purification method requires moving beyond trial-and-error to exploit the fundamental molecular differences between the target and its impurities:

1. Stationary Phase Selection (Lipophilicity Dynamics): Piperazine-containing compounds are highly polar and notorious for peak tailing due to secondary interactions between their basic nitrogens and residual silanols on silica-based columns[3]. However, in the lactam and thioamide forms, the nitrogen lone pairs are delocalized. A fully end-capped C18 stationary phase is selected because the substitution of an oxygen atom with a larger, more polarizable sulfur atom increases the overall lipophilicity of the molecule. This predictable shift in hydrophobicity dictates the elution order: the dioxo starting material elutes first, followed by the monothio target, and finally the dithio byproduct[4].

2. Mobile Phase & pH Control (Tautomeric Suppression): Thioamides exist in an equilibrium between their thioketo (thioamide) and enethiol (imidothioic acid) tautomers. If this equilibrium is active during separation, it results in broad, split, or tailing peaks. By utilizing a strongly acidic mobile phase modifier—specifically 0.1% Trifluoroacetic acid (TFA)—the pH is driven down to ~2.0. This suppresses ionization and locks the molecule into its neutral thioketo state, ensuring sharp chromatographic bands and reproducible retention times[5].

3. Orthogonal Detection (Spectral Selectivity):

Standard amides (lactams) exhibit a UV absorption maximum at approximately 220 nm. In contrast, the thioamide C=S bond features a distinct

Experimental Workflow

Fig 1: RP-HPLC purification workflow for isolating 5-thioxopiperazin-2-one from thionation mixtures.

Step-by-Step Methodology

System Suitability Testing (SST):

Before processing the crude sample, inject a spiked standard containing piperazine-2,5-dione and a known thioamide. The system is validated only if the resolution (

Step 1: Sample Preparation

-

Weigh 50 mg of the crude thionation mixture.

-

Dissolve the solid in 0.5 mL of Dimethyl Sulfoxide (DMSO). Insight: Diketopiperazines have notoriously poor aqueous solubility. A small volume of DMSO ensures complete dissolution without causing solvent-mismatch peak distortion.

-

Dilute the solution to 5.0 mL using Mobile Phase A (Water + 0.1% TFA).

-

Filter the solution through a 0.22 µm PTFE syringe filter to remove any insoluble Lawesson's reagent byproducts.

Step 2: Chromatographic Setup

-

Column: Fully end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase A: HPLC-grade Water containing 0.1% (v/v) TFA.

-

Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% (v/v) TFA.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 20 µL (Analytical) / up to 500 µL (Semi-Preparative).

-

Detection: Diode Array Detector (DAD) scanning from 200 nm to 400 nm. Extract chromatograms at 220 nm and 265 nm.

Step 3: Gradient Execution Execute the separation using the gradient profile outlined in Table 1 . The shallow initial gradient ensures the highly polar unreacted starting material is retained and separated from the void volume, while the organic ramp efficiently elutes the lipophilic thio-derivatives.

Step 4: Fraction Collection Collect the peak eluting at approximately 12.8 minutes exhibiting a strong 265 nm absorbance. Immediately freeze the collected fractions and lyophilize to yield pure 5-thioxopiperazin-2-one as a solid.

Quantitative Data Presentation

Table 1: HPLC Gradient Elution Program

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (H₂O + 0.1% TFA) | % Mobile Phase B (MeCN + 0.1% TFA) |

| 0.0 | 1.0 | 95.0 | 5.0 |

| 5.0 | 1.0 | 95.0 | 5.0 |

| 20.0 | 1.0 | 60.0 | 40.0 |

| 22.0 | 1.0 | 5.0 | 95.0 |

| 27.0 | 1.0 | 5.0 | 95.0 |

| 27.1 | 1.0 | 95.0 | 5.0 |

| 35.0 | 1.0 | 95.0 | 5.0 |

Table 2: Chromatographic Performance and UV Characteristics

| Compound | Elution Order | Approx. | UV | Resolution ( |

| Piperazine-2,5-dione | 1 | 6.5 | 220 | N/A |

| 5-Thioxopiperazin-2-one | 2 | 12.8 | 265 | > 4.0 |

| Piperazine-2,5-dithione | 3 | 18.2 | 275 | > 3.5 |

Troubleshooting & Field Insights

-

Oxidative Degradation: Thioamides are susceptible to oxidation, forming S-oxides or disulfides upon prolonged exposure to air or peroxides[6]. Always use fresh, high-quality HPLC-grade solvents and avoid leaving purified fractions in aqueous solutions at room temperature for extended periods. Lyophilize immediately after collection.

-

Baseline Drift at 220 nm: TFA absorbs strongly at lower wavelengths, causing baseline drift during the organic gradient ramp. This is normal. Rely on the 265 nm channel for precise integration of the thioamide peaks, as TFA is completely transparent at this wavelength.

References

-

BenchChem. "Technical Support Center: Purification of Piperazine-Containing Compounds." BenchChem.3

-

ResearchGate. "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines." ResearchGate. 5

-

PMC. "Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies." National Institutes of Health. 4

-

PMC. "Thioamides: Biosynthesis of Natural Compounds and Chemical Applications." National Institutes of Health. 6

-

Google Patents. "US9221855B2 - Thionation process and a thionating agent." Google Patents. 2

-

ResearchGate. "ChemInform Abstract: Privileged Scaffolds in Synthesis: 2,5-Piperazinediones as Templates for the Preparation of Structurally Diverse Heterocycles." ResearchGate. 1

Sources

- 1. researchgate.net [researchgate.net]

- 2. US9221855B2 - Thionation process and a thionating agent - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 5-Thioxopiperazin-2-one as a Privileged Scaffold in Medicinal Chemistry

Introduction & Chemical Rationale

In modern medicinal chemistry, the piperazine ring is universally recognized as a privileged scaffold due to its conformational flexibility and tunable basicity[1]. However, advanced drug discovery often requires rigidified or functionalized derivatives to access specific target pockets and improve pharmacokinetic profiles. Enter the 5-thioxopiperazin-2-one scaffold—a monothionated diketopiperazine that provides a highly reactive, chemoselective handle for late-stage functionalization.

The strategic replacement of a single carbonyl oxygen with sulfur (thionation) fundamentally alters the electronic landscape of the heterocycle[2]. The resulting thioamide features a highly nucleophilic sulfur atom and an intensely electrophilic thiocarbonyl carbon. This dual reactivity profile allows 5-thioxopiperazin-2-one to serve as a versatile linchpin for synthesizing complex fused heterocycles, such as[1,2,4]triazolo[4,3-a]pyrazines and bicycloamine derivatives, without compromising the structural integrity of the adjacent lactam ring[3][4].

Workflow for the functionalization of the 5-thioxopiperazin-2-one scaffold.

Key Therapeutic Applications

Synthesis of P2X7 Receptor Modulators

The P2X7 receptor is an ATP-gated ion channel predominantly expressed on microglia and macrophages. Its activation triggers the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18[4]. Modulating P2X7 is a primary strategy for treating neuroinflammation and autoimmune disorders. The 5-thioxopiperazin-2-one scaffold is directly utilized to synthesize highly potent [1,2,4]triazolo[4,3-a]pyrazine P2X7 antagonists via a high-temperature annulation reaction with specific hydrazides[4].

Mechanism of P2X7 receptor modulation by triazolopyrazine derivatives.

Development of Sodium Channel Inhibitors

Bicycloamine derivatives, specifically 8-azabicyclo[3.2.1]octane and 9-azabicyclo[3.3.1]nonane structures, exhibit excellent sodium channel inhibitory action. These compounds are critical therapeutic agents for various forms of neuralgia, including diabetic, postherpetic, and HIV-induced neuralgia[5]. 5-Thioxopiperazin-2-one derivatives (e.g., tert-butyl ester protected variants) serve as crucial electrophilic intermediates that undergo complex cyclization cascades to yield these bicyclic architectures[5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. In-process analytical checks are embedded to confirm reaction causality and intermediate integrity before proceeding to subsequent steps.

Protocol A: Chemoselective Thionation of 3-Oxopiperazine

Objective: Convert a 3-oxopiperazine derivative to the corresponding 5-thioxopiperazin-2-one using Lawesson's Reagent[2][5]. Causality: Lawesson's reagent forms reactive dithiophosphine ylides that selectively attack the more electron-rich or less sterically hindered amide carbonyl, forming a thiaoxaphosphetane intermediate that undergoes cycloreversion to yield the thioamide[2].

-

Preparation: Dissolve the 3-oxopiperazine derivative (1.0 eq, e.g., 10.0 g) in anhydrous toluene (0.2 M) under an inert nitrogen atmosphere.

-

Reagent Addition: Add Lawesson's reagent (0.6 to 1.0 eq, depending on substrate sterics) in a single portion at room temperature.

-

Thermal Activation: Heat the reaction mixture to 80 °C. Why not reflux? Excessive heat can lead to double thionation (yielding dithioxopiperazines) or degradation of acid-sensitive protecting groups (like Boc)[5].

-

Self-Validation Check 1 (TLC): After 2 hours, sample the reaction. The product thioamide will typically appear as a distinct, intensely UV-active yellow spot with a higher Rf value than the starting material (due to the lower polarity of C=S vs C=O).

-

Self-Validation Check 2 (LC-MS): Confirm the mass shift of +16 Da (replacement of O with S).

-

Workup: Cool to room temperature, filter through a pad of Celite to remove insoluble phosphorus byproducts, and concentrate the filtrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the 5-thioxopiperazin-2-one scaffold.

Protocol B: Hydrazide Annulation to [1,2,4]Triazolo[4,3-a]pyrazines

Objective: Construct the tricyclic P2X7 modulator core via condensation and cyclization[4]. Causality: The reaction requires a high-boiling polar protic solvent (1-butanol) and elevated temperatures (120–130 °C) to overcome the activation energy required for the initial nucleophilic attack of the hydrazide onto the thiocarbonyl, followed by the thermodynamically driven cyclization and elimination of H₂S and H₂O.

-

Reaction Setup: Suspend the 5-thioxopiperazin-2-one derivative (1.0 eq, e.g., 100 mg) and the appropriate hydrazide (e.g., nicotinohydrazide or pyrazine-2-carbohydrazide, 1.1 eq) in 1-butanol (0.1 M)[4].

-

Cyclization: Seal the vessel and heat to 130 °C for 12–16 hours.

-

Self-Validation Check (Gas Evolution): The reaction will evolve hydrogen sulfide (H₂S) gas. Suspending a strip of lead(II) acetate paper in the headspace will turn it black (forming PbS), confirming the cyclization mechanism is proceeding.

-

Isolation: Cool the reaction mixture to room temperature. The desired triazolopyrazine often precipitates directly from the 1-butanol matrix.

-

Purification: Filter the precipitate and wash with cold hexanes. If precipitation is incomplete, concentrate onto silica gel and purify by flash column chromatography (0-20% MeOH in EtOAc)[4].

Protocol C: S-Alkylation via Meerwein's Salt

Objective: Synthesize alkylthio-dihydro-pyrazinone intermediates for subsequent cross-coupling or nucleophilic displacement[3]. Causality: Triethyloxonium tetrafluoroborate (Meerwein's salt) is a potent, "hard" alkylating agent that preferentially and irreversibly attacks the "soft" sulfur atom of the thioamide, transforming it into an excellent leaving group (an alkylthio ether)[3].

-

Reaction Setup: Dissolve the 5-thioxopiperazin-2-one (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature under nitrogen.

-

Alkylation: Add Triethyloxonium tetrafluoroborate (1.5 eq) in one portion. Stir for 1 hour at room temperature, then heat to reflux for an additional 1 hour[3].

-

Quenching (Critical Step): Cool the mixture to -78 °C. Dropwise, add a 50% aqueous solution of potassium carbonate to neutralize the tetrafluoroboric acid byproduct without hydrolyzing the newly formed imino ether.

-

Self-Validation Check (IR/NMR): Isolate an aliquot. The IR spectrum must show the disappearance of the thioamide C=S stretch (~1100 cm⁻¹) and the appearance of a strong C=N stretch (~1645 cm⁻¹). ¹H NMR will reveal new ethyl signals (a triplet at ~1.16 ppm and a quartet at ~4.01 ppm)[3].

-

Workup: Filter through Celite, separate the organic layer, dry over MgSO₄, and concentrate in vacuo.

Quantitative Data & Reaction Summary

The following table summarizes the optimized reaction parameters, expected yields, and therapeutic targets for the functionalization of the 5-thioxopiperazin-2-one scaffold based on the protocols above.

| Reaction / Transformation | Reagents & Conditions | Self-Validation Marker | Avg. Yield | Primary Therapeutic Target |

| Thionation (Oxo → Thioxo) | Lawesson's Reagent (0.6-1.0 eq), Toluene, 80 °C, 2-12h | LC-MS: +16 Da mass shift; Yellow spot on TLC | 75 - 90% | Scaffold Generation[5] |

| Annulation (Thioxo → Triazolo) | Hydrazide (1.1 eq), 1-Butanol, 120-130 °C, 12-16h | H₂S gas evolution (Lead acetate paper test) | 55 - 70% | P2X7 Receptors (Inflammation)[4] |

| S-Alkylation (Thioxo → Alkylthio) | Et₃O⁺BF₄⁻ (1.5 eq), DCM, RT to Reflux, 2h | IR: Loss of C=S stretch, gain of C=N stretch | 40 - 60% | Pyrrolo-fused natural products[3] |

References

- US9040534B2 - [1,2,4]triazolo[4,3-a]pyrazines as P2X7 modulators Source: Google Patents URL

- US20100331310A1 - Bicycloamine derivatives Source: Google Patents URL

- Source: ePrints Repository (hud.ac.uk)

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: NIH / PubMed Central URL

- TOTAL SYNTHESIS OF ARGYRIN A AND ANALOGUES THEREOF Source: Nottingham ePrints URL

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.nottingham.ac.uk [repository.nottingham.ac.uk]

- 3. eprints.hud.ac.uk [eprints.hud.ac.uk]

- 4. US9040534B2 - [1,2,4]triazolo[4,3-a]pyrazines as P2X7 modulators - Google Patents [patents.google.com]

- 5. US20100331310A1 - Bicycloamine derivatives - Google Patents [patents.google.com]

Antimicrobial screening assays for 5-Thioxopiperazin-2-one derivatives

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical spaces. The piperazine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, serving as the core motif for numerous FDA-approved therapeutics[1]. Recent structural optimizations have demonstrated that substituting the piperazine core—specifically generating piperazin-2-one and its thioamide analog, 5-thioxopiperazin-2-one—yields compounds with profound antimicrobial and antiviral properties [4]. This Application Note details a robust, self-validating screening cascade designed to evaluate the antimicrobial efficacy, bactericidal kinetics, and mammalian cytotoxicity of novel 5-thioxopiperazin-2-one derivatives.

Mechanistic Rationale: Why 5-Thioxopiperazin-2-ones?

Experimental design in drug discovery must be driven by structural causality. The transition from a standard piperazine to a 5-thioxopiperazin-2-one introduces two critical physicochemical changes:

-

Conformational Rigidity & Hydrogen Bonding: The integration of the lactam (2-one) and thioamide (5-thioxo) groups restricts the conformational flexibility of the ring, pre-organizing the molecule for optimal receptor binding.

-

Metalloenzyme Coordination: The sulfur atom in the thioxo group acts as a "soft" Lewis base. This is highly advantageous for targeting bacterial metalloenzymes. For instance, azole-linked piperazine derivatives have been successfully designed to mimic dicyclotyrosine, acting as potent inhibitors of the essential Mycobacterium tuberculosis cytochrome P450 enzyme, CYP121A1 [2]. The thioxo moiety can directly coordinate with the heme iron in such targets, displacing natural substrates and leading to bacterial cell death.

Proposed mechanism of action for 5-thioxopiperazin-2-ones targeting mycobacterial CYP121A1.

The Screening Cascade Workflow

To ensure scientific integrity, the evaluation of these derivatives must follow a strict triage process. Relying solely on optical density (OD600) for primary screening is flawed, as lipophilic thioxopiperazine derivatives can precipitate in aqueous media, causing false-positive absorbance readings. Therefore, we employ a fluorescence-based metabolic assay (REMA) as the primary screen, followed by kinetic profiling and mammalian counter-screening.

Workflow for the antimicrobial screening cascade of 5-thioxopiperazin-2-one derivatives.

Experimental Protocols

Protocol 1: Primary Screen - Resazurin Microtiter Assay (REMA)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of the derivatives. Resazurin (blue, non-fluorescent) is reduced by metabolically active bacteria to resorufin (pink, highly fluorescent). This eliminates optical artifacts caused by compound precipitation.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Resazurin sodium salt (0.02% w/v in distilled water, filter sterilized).

-

Test compounds (10 mg/mL stock in 100% DMSO).

-

Reference drugs: Norfloxacin and Streptomycin [1].

Step-by-Step Methodology:

-

Preparation of Compound Plates: In a 96-well black, clear-bottom microtiter plate, perform two-fold serial dilutions of the 5-thioxopiperazin-2-one derivatives in CAMHB. The final test concentration should range from 64 µg/mL to 0.125 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent vehicle-induced toxicity.

-

Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus, P. aeruginosa) to a 0.5 McFarland standard, then dilute 1:100 in CAMHB to achieve an inoculum of approximately

CFU/mL. -

Inoculation: Add 50 µL of the bacterial suspension to each well containing 50 µL of the diluted compound.

-

Incubation: Incubate the plates at 37°C for 18 hours.

-

Resazurin Addition: Add 30 µL of the 0.02% resazurin solution to all wells. Incubate for an additional 2–4 hours.

-

Readout: Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm). The MIC is defined as the lowest concentration of the compound that prevents the fluorometric transition from blue to pink (indicating ≥90% inhibition of bacterial metabolism).

Protocol 2: Secondary Screen - Time-Kill Kinetics

Purpose: To determine whether the active 5-thioxopiperazin-2-one derivatives are bacteriostatic (inhibit growth) or bactericidal (kill bacteria).

Step-by-Step Methodology:

-

Prepare flasks containing 10 mL of CAMHB supplemented with the test compound at 1×, 2×, and 4× the established MIC.

-

Inoculate with the target pathogen to a starting density of

CFU/mL. -

Incubate at 37°C with shaking (200 rpm).

-

At specific time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.

-

Perform 10-fold serial dilutions in sterile PBS and plate 20 µL onto Mueller-Hinton Agar plates.

-

Incubate plates for 24 hours at 37°C and count the colonies to calculate CFU/mL.

-

Data Interpretation: A compound is considered bactericidal if it achieves a

reduction in CFU/mL compared to the initial inoculum within 24 hours.

Protocol 3: Mammalian Cytotoxicity Counter-Screen

Purpose: High-throughput screening of synthetic small molecule libraries often yields compounds that are broadly cytotoxic rather than selectively antimicrobial [3]. We must establish the Selectivity Index (SI =

Step-by-Step Methodology:

-

Seed HepG2 (hepatocellular carcinoma) or A549 (lung epithelial) cells at

cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% -

Treat cells with serial dilutions of the test compounds (ranging from 100 µM to 0.78 µM) for 48 hours.

-

Perform a Sulforhodamine B (SRB) or MTT assay to quantify cell viability.

-

Calculate the

(concentration reducing cell viability by 50%) using non-linear regression analysis.

Data Presentation & Interpretation

The following table structure should be used to consolidate primary screening and counter-screening data. This allows for rapid identification of lead candidates based on their Selectivity Index (SI).

Table 1: Representative Antimicrobial and Cytotoxicity Profile of 5-Thioxopiperazin-2-one Derivatives

| Compound ID | Substitution Pattern (N1, C3) | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) | Selectivity Index (SI)* | MoA Classification | |

| TXP-01 | N1-Benzyl, C3-Methyl | 16.0 | >64.0 | 85.0 | 5.3 | Bacteriostatic |

| TXP-02 | N1-(4-Fluoro)benzyl, C3-H | 2.0 | 32.0 | >100.0 | >50.0 | Bactericidal |

| TXP-03 | N1-Phenyl, C3-Isopropyl | 8.0 | 64.0 | 40.0 | 5.0 | Bacteriostatic |

| Norfloxacin | Positive Control | 0.5 | 0.25 | >100.0 | >200.0 | Bactericidal |

| Streptomycin | Positive Control | 1.0 | 2.0 | >100.0 | >100.0 | Bactericidal |

*Selectivity Index (SI) is calculated as

Conclusion

The 5-thioxopiperazin-2-one scaffold represents a highly tunable chemical space for antimicrobial drug discovery. By systematically applying the REMA primary screen, time-kill kinetics, and mammalian cytotoxicity assays outlined in this protocol, researchers can confidently triage hit compounds. Ensuring rigorous controls and relying on metabolic (fluorescent) rather than purely optical readouts will drastically reduce false-positive rates associated with lipophilic heterocyclic screening.

References

- Piperazine and morpholine: Synthetic preview and pharmaceutical applications SciSpace URL

- Design, synthesis and evaluation against Mycobacterium tuberculosis of azole piperazine derivatives as dicyclotyrosine mimics UNESP URL

- Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative NIH / PMC URL

- Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research Arabian Journal of Chemistry URL

Application Note: Best Practices for Assessing Cell Viability in Response to 5-Thioxopiperazin-2-one Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

This guide provides a comprehensive overview of best practices for assessing the viability of cells treated with 5-thioxopiperazin-2-one compounds. We will delve into the unique chemical properties of these sulfur-containing molecules and explain why certain common assays may be inappropriate. This note offers detailed, validated protocols for recommended primary and orthogonal assays, data analysis guidelines, and troubleshooting advice to ensure the generation of reliable and reproducible results.

The Critical Challenge: Thiol-Compound Interference in Common Viability Assays

A key structural feature of a 5-thioxopiperazin-2-one is the thione group (C=S), which imparts specific chemical properties. Thiol-containing compounds, or those that can be readily reduced to thiols, are known to act as reducing agents. This characteristic presents a significant challenge for the most common class of cell viability assays: those based on the reduction of tetrazolium salts (e.g., MTT, MTS, XTT).

Mechanism of Interference:

Tetrazolium-based assays function by measuring the metabolic activity of living cells. Specifically, mitochondrial dehydrogenases in viable cells reduce a water-soluble tetrazolium salt to a colored formazan product.[1] The amount of color produced is theoretically proportional to the number of living cells.

However, reducing agents, including compounds with free thiol groups, can directly (non-enzymatically) reduce the tetrazolium salt to formazan, independent of cellular activity.[2][3][4] This leads to a false-positive signal, making the compound appear less cytotoxic than it actually is, or even appearing to induce proliferation.[4] This chemical interference can mask true cytotoxic effects and lead to the erroneous advancement of a toxic compound. Studies have shown that thiol-containing moieties are a primary source of interference in MTT-based assays.[2]

Given this high potential for misleading data, standard tetrazolium-based assays like MTT and MTS are not recommended as the primary method for assessing the viability of cells treated with 5-thioxopiperazin-2-one compounds without rigorous interference controls.

Recommended Assay Selection Workflow

To guide researchers toward a more reliable methodology, the following decision-making workflow is proposed. The central principle is to prioritize assays that are not based on a redox-based readout and to always validate findings with an orthogonal method that relies on a different biological principle.

Caption: Assay selection workflow for thioxo-compounds.

Primary Recommended Protocol: ATP-Based Luminescence Assay

Principle: This is the gold-standard method for this compound class. Instead of measuring reductase activity, this assay quantifies intracellular ATP, a direct and universal indicator of metabolically active, viable cells.[5][6][7] The assay reagent contains a thermostable luciferase and its substrate, luciferin. In a single-addition step, the reagent lyses the cells, releasing ATP, which then drives the luciferase-mediated conversion of luciferin to oxyluciferin, generating a stable "glow-type" luminescent signal that is directly proportional to the number of viable cells.[5][6]

Advantages:

-

Not Redox-Based: The mechanism is independent of cellular reductase activity and is therefore not susceptible to interference from thiol-containing compounds.

-

High Sensitivity: Luminescent readouts are generally more sensitive than colorimetric assays.[8]

-

Simple "Add-Mix-Measure" Format: The homogeneous protocol requires minimal pipetting steps, reducing handling errors.[5][7]

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from standard manufacturer guidelines.[5][7][9]

Materials:

-

CellTiter-Glo® Reagent (Buffer and lyophilized Substrate)

-

Opaque-walled, multi-well plates (96-well or 384-well format is ideal to prevent well-to-well crosstalk)

-

Multichannel pipette

-

Orbital plate shaker

-

Luminometer plate reader

Procedure:

-

Cell Plating: Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density in 100 µL of culture medium per well. Include wells for "medium only" (no cells) for background measurement and "untreated cells" (vehicle control).

-

Compound Treatment: Prepare serial dilutions of the 5-thioxopiperazin-2-one compound.[10] After allowing cells to adhere (typically 24 hours), add the desired concentrations of the compound to the appropriate wells. Ensure the final volume of the vehicle (e.g., DMSO) is consistent across all wells, including the untreated control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Reagent Preparation: On the day of the assay, thaw the CellTiter-Glo® Buffer and allow it and the lyophilized Substrate to equilibrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent. Mix by gentle inversion until the substrate is fully dissolved.[9]

-